N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride
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Overview
Description
Desmethyl-WAY 100635 trihydrochloride is a potent and selective radioligand for central 5-HT1A receptors, commonly used in positron emission tomography (PET) imaging studies. It is a derivative of WAY-100635, a well-known antagonist of the 5-HT1A receptor, which plays a crucial role in the serotonergic system of the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
Desmethyl-WAY 100635 trihydrochloride can be synthesized by reacting its descyclohexanecarbonyl analogue with carbonyl-11C-cyclohexanecarbonyl chloride. This reaction is carried out in high specific radioactivity and high radiochemical purity using high-performance liquid chromatography (HPLC) for separation .
Industrial Production Methods
The industrial production of desmethyl-WAY 100635 trihydrochloride involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the use of high-performance liquid chromatography (HPLC) for purification and formulation for intravenous injection .
Chemical Reactions Analysis
Types of Reactions
Desmethyl-WAY 100635 trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form polar radioactive metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly involving the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include carbonyl-11C-cyclohexanecarbonyl chloride for synthesis and various oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled laboratory conditions with precise temperature and pressure settings .
Major Products Formed
The major products formed from these reactions include polar radioactive metabolites and other derivatives that can be used for further research and imaging studies .
Scientific Research Applications
Desmethyl-WAY 100635 trihydrochloride is widely used in scientific research, particularly in the following fields:
Mechanism of Action
Desmethyl-WAY 100635 trihydrochloride exerts its effects by binding selectively to 5-HT1A receptors in the brain. This binding inhibits the activity of these receptors, which are involved in the regulation of serotonin levels. The compound’s high affinity for 5-HT1A receptors makes it an effective radioligand for PET imaging studies, providing detailed information about receptor distribution and density .
Comparison with Similar Compounds
Similar Compounds
WAY-100635: The parent compound, also a selective 5-HT1A receptor antagonist, used in similar imaging studies.
4-Fluoro-N-[2-[4-(2-methoxylphenyl)-1-piperazino]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide (FCWAY): Another derivative used in PET imaging studies.
Uniqueness
Desmethyl-WAY 100635 trihydrochloride is unique due to its high selectivity and affinity for 5-HT1A receptors, making it a valuable tool in neuroimaging studies. Its ability to provide detailed information about receptor distribution and density sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2.3ClH/c29-22-11-5-4-10-21(22)27-17-14-26(15-18-27)16-19-28(23-12-6-7-13-25-23)24(30)20-8-2-1-3-9-20;;;/h4-7,10-13,20,29H,1-3,8-9,14-19H2;3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYVALGQSZNINT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N(CCN2CCN(CC2)C3=CC=CC=C3O)C4=CC=CC=N4.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35Cl3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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